REACTION_CXSMILES
|
[N:1]1([C:6]2[N:10]3[CH2:11][CH2:12][N:13](C(OC(C)(C)C)=O)[CH2:14][C:9]3=[N:8][N:7]=2)[CH:5]=[CH:4][CH:3]=[N:2]1.Cl>>[N:1]1([C:6]2[N:10]3[CH2:11][CH2:12][NH:13][CH2:14][C:9]3=[N:8][N:7]=2)[CH:5]=[CH:4][CH:3]=[N:2]1
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Name
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1,1-dimethylethyl 3-(1H-pyrazol-1-yl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
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Quantity
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24 mg
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Type
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reactant
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Smiles
|
N1(N=CC=C1)C1=NN=C2N1CCN(C2)C(=O)OC(C)(C)C
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Name
|
|
Quantity
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2 mL
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Type
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reactant
|
Smiles
|
Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
was stirred at room temp for 40 mins
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The solvent was evaporated
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Type
|
WASH
|
Details
|
the product was passed through SCX (elution with 2 M NH3 in methanol)
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |